molecular formula C11H18O4 B8088739 Agistatin B

Agistatin B

Cat. No.: B8088739
M. Wt: 214.26 g/mol
InChI Key: VPNRLNAIVJHRND-FSKPYACHSA-N
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Description

CI-953, also known as Ralitoline, is a small molecule drug initially developed by Pfizer Inc. It is primarily known for its anticonvulsant properties and has been studied for its potential use in treating epilepsy. The compound has shown efficacy in preclinical models of seizures and has been investigated for its effects on sodium channels in neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-953 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of CI-953 follows similar synthetic routes as the laboratory-scale synthesis but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

CI-953 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

CI-953 exerts its effects primarily by blocking voltage-dependent sodium channels in neurons. This action prevents the sustained repetitive firing of sodium action potentials, which is a key mechanism underlying its anticonvulsant properties. The compound binds to specific sites on the sodium channels, inhibiting their activity and reducing neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CI-953

CI-953 is unique in its specific binding affinity and efficacy in blocking sustained repetitive sodium action potentials. Its distinct chemical structure allows for targeted interactions with sodium channels, making it a valuable compound for studying the mechanisms of anticonvulsant drugs and developing new therapeutic agents .

Properties

IUPAC Name

(1R,3R,4R,7S,8R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8+,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNRLNAIVJHRND-FSKPYACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C3(C1OC(O2)CC3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H]2[C@]3([C@@H]1O[C@@H](O2)C[C@@H]3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agistatin B
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Agistatin B
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Agistatin B
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Agistatin B
Reactant of Route 5
Agistatin B
Reactant of Route 6
Agistatin B

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